1,2-Bis[tris(dimethylamino)silyl]ethane chemical structure analysis
1,2-Bis[tris(dimethylamino)silyl]ethane chemical structure analysis
An In-Depth Technical Guide to the Chemical Structure and Analysis of 1,2-Bis[tris(dimethylamino)silyl]ethane
Authored by a Senior Application Scientist
Foreword: Unveiling the Molecular Architecture of a Versatile Organosilicon Reagent
To the researchers, scientists, and drug development professionals who continuously push the boundaries of chemical synthesis and analysis, this guide offers a comprehensive exploration of 1,2-Bis[tris(dimethylamino)silyl]ethane. This organosilicon compound, distinguished by its twin tris(dimethylamino)silyl moieties bridged by an ethane linker, presents a unique structural motif that underpins its utility in contemporary organic chemistry. Our objective is to dissect this molecule, not merely by presenting its physical constants, but by delving into the spectroscopic evidence that validates its structure and informs its reactivity. This document is crafted to serve as a practical reference, blending established data with the interpretive insights necessary for its effective application and further investigation.
Core Molecular Characteristics
1,2-Bis[tris(dimethylamino)silyl]ethane is a colorless to almost colorless, clear liquid that is highly reactive with moisture.[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C10H28N2Si2 | [2][3] |
| Molecular Weight | 232.51 g/mol | [2] |
| CAS Number | 91166-50-6 | [2][4] |
| Boiling Point | 101-103 °C at 13 mmHg | [4][5] |
| Density | 0.824 g/mL at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.446 | [2][4] |
| Flash Point | 13 °C (55.4 °F) - closed cup | [2] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [1] |
Synthesis and Handling: A Protocol Grounded in Experience
The synthesis of 1,2-Bis[tris(dimethylamino)silyl]ethane is a testament to the principles of nucleophilic substitution at a silicon center. The established and efficient protocol involves the reaction of a commercially available precursor with an amine.
Experimental Protocol: Synthesis
The reagent is prepared as a colorless liquid in approximately 90% yield by treating commercially available bis(chlorodimethylsilyl)ethane with five equivalents of dimethylamine in an ethereal solvent, such as diethyl ether, at 0 °C for 5 hours.[4]
Caption: Synthesis of 1,2-Bis[tris(dimethylamino)silyl]ethane.
Expert Insights on Handling and Storage
The presence of Si-N bonds renders 1,2-Bis[tris(dimethylamino)silyl]ethane highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture will lead to the cleavage of the silicon-nitrogen bond, forming silyl ethers and releasing dimethylamine. Therefore, all manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2] Appropriate personal protective equipment, including faceshields, gloves, and goggles, is mandatory.[2] Store the compound in a tightly sealed container in a well-ventilated area, away from heat and sources of ignition.[3]
Structural Elucidation: A Spectroscopic Deep Dive
The definitive structure of 1,2-Bis[tris(dimethylamino)silyl]ethane is corroborated by a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic and organometallic compounds in solution. For 1,2-Bis[tris(dimethylamino)silyl]ethane, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons, respectively.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct signals corresponding to the two types of protons in the molecule: those on the methyl groups attached to the silicon atoms and those of the ethylene bridge. The integration of these signals will be in a ratio that reflects the number of protons of each type.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will similarly display signals for the methyl carbons and the ethylene bridge carbons. The chemical shifts of these signals are indicative of the shielding and deshielding effects of the neighboring silicon and nitrogen atoms.[6]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by identifying the vibrational frequencies of its bonds.[7]
In the IR spectrum of 1,2-Bis[tris(dimethylamino)silyl]ethane, key absorption bands would be expected for:
-
C-H stretching vibrations of the methyl and ethylene groups.
-
Si-C bond vibrations .
-
Si-N bond vibrations : A strong band is typically observed for the Si-N-Si linkage around 915 cm⁻¹.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. For 1,2-Bis[tris(dimethylamino)silyl]ethane, the mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of the weakest bonds. The fragmentation of trimethylsilyl (TMS) and related alkylsilyl derivatives is well-documented and can provide a roadmap for interpreting the mass spectrum of this compound.[8]
Caption: Potential fragmentation pathways in mass spectrometry.
Reactivity and Applications: The "Stabase" Adduct
The primary utility of 1,2-Bis[tris(dimethylamino)silyl]ethane lies in its role as a protecting reagent for primary amines, particularly aromatic amines with lower pKa values.[4] It reacts with primary amines to form a stable five-membered ring structure known as a "Stabase" adduct (tetramethyldisilylazacyclopentane).[4]
Protocol for "Stabase" Protection of Anilines
The protection of substituted anilines is achieved by heating equimolar amounts of 1,2-Bis[tris(dimethylamino)silyl]ethane and the aniline in the presence of a catalytic amount of zinc iodide (0.5 mol%) at 140°C for 5 hours under a slow stream of nitrogen.[4] The resulting Stabase adduct can often be purified by vacuum distillation.[4]
Deprotection Protocol
Cleavage of the Stabase adduct to regenerate the primary amine can be readily accomplished by treating the adduct with two equivalents of methanol in ether in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 mol%).[4]
Caption: Workflow for the protection and deprotection of primary amines.
The stability of the Stabase adduct to basic conditions and its facile removal under mild acidic conditions make it a valuable tool in multi-step organic synthesis.[4]
Broader Context and Future Directions
Beyond its role as a protecting group, 1,2-Bis[tris(dimethylamino)silyl]ethane is a versatile organosilicon compound with potential applications in materials science and nanotechnology as a precursor for silicon-based materials.[9][10] The presence of reactive Si-N bonds allows for its use in the synthesis of silicone polymers and for surface modification.[9][10] The unique electronic and steric properties imparted by the tris(dimethylamino)silyl groups warrant further investigation into its catalytic activity and its role in the synthesis of novel organosilicon frameworks.
Conclusion
This technical guide has provided a multi-faceted analysis of 1,2-Bis[tris(dimethylamino)silyl]ethane, from its fundamental properties and synthesis to a detailed examination of its chemical structure through spectroscopic methods. The insights into its reactivity, particularly its application in the protection of primary amines, underscore its practical importance in the modern synthetic laboratory. It is our hope that this comprehensive overview will serve as a valuable resource for researchers and professionals, enabling them to confidently utilize and explore the full potential of this intriguing organosilicon compound.
References
-
How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC. (n.d.). Retrieved February 13, 2024, from [Link]
-
Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES. (n.d.). Retrieved February 13, 2024, from [Link]
- CN101072782A - Highly reactive alpha-aminomethyl-alkoxysilanes having improved stability - Google Patents. (n.d.).
-
Structure and bonding of organosilicon compounds containing silicon–silicon and silicon–germanium bonds: an X-ray absorption fine structure study - Canadian Science Publishing. (n.d.). Retrieved February 13, 2024, from [Link]
-
Synthesis of aminosilanes starting with chlorosilanes and amines. - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]
-
1,2-Bis[(dimethylamino)dimethylsilyl]ethane - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved February 13, 2024, from [Link]
-
(PDF) Infrared Analysis of Organosilicon Compounds - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]
-
1,2-Bis[(dimethylamino)dimethylsilyl]ethane - SpectraBase. (n.d.). Retrieved February 13, 2024, from [Link]
-
1,2-BIS[(DIMETHYLAMINO)DIMETHYLSILYL]ETHANE Seven Chongqing Chemdad Co. (n.d.). Retrieved February 13, 2024, from [Link]
-
N -Silylamines in catalysis: synthesis and reactivity | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]
-
1,2-BIS[(DIMETHYLAMINO)DIMETHYLSILYL]ETHANE CAS#: 91166-50-6 • ChemWhat. (n.d.). Retrieved February 13, 2024, from [Link]
-
Organosilicon Chemistry. (n.d.). Retrieved February 13, 2024, from [Link]
-
trans-1,2-Bis(trimethylsilyl)ethylene - the NIST WebBook. (n.d.). Retrieved February 13, 2024, from [Link]
-
1,2-Bis[dimethyl(dimethylamino)silyl]ethane | Chemical Substance Information - J-Global. (n.d.). Retrieved February 13, 2024, from [Link]
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed. (n.d.). Retrieved February 13, 2024, from [Link]
-
Mass spectral fragmentation of trimethylsilylated small molecules | Request PDF. (n.d.). Retrieved February 13, 2024, from [Link]
-
R. Walsh, Bond Dissociation Energies in Organosilicon Compounds in Silicon Compounds - Gelest, Inc. (n.d.). Retrieved February 13, 2024, from [Link]
-
Organosilicon Compounds - Lucknow University. (n.d.). Retrieved February 13, 2024, from [Link]
-
Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin. (n.d.). Retrieved February 13, 2024, from [Link]
-
Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns - YouTube. (n.d.). Retrieved February 13, 2024, from [Link]
-
Synthesis and Structural Characterization of p-Carboranylamidine Derivatives - MDPI. (n.d.). Retrieved February 13, 2024, from [Link]
-
Synthesis and X-ray structure Analysis of Schiff base compound. (n.d.). Retrieved February 13, 2024, from [Link]
-
The X-Ray Crystal Structures of Primary Aryl Substituted Selenoamides - MDPI. (n.d.). Retrieved February 13, 2024, from [Link]
-
N-Silylamines in catalysis: synthesis and reactivity - PubMed. (n.d.). Retrieved February 13, 2024, from [Link]
Sources
- 1. 1,2-BIS[(DIMETHYLAMINO)DIMETHYLSILYL]ETHANE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 1,2-Bis (dimethylamino)dimethylsilyl ethane 96 91166-50-6 [sigmaaldrich.com]
- 3. 1,2-Bis[(dimethylamino)dimethylsilyl]ethane [Protecting Reagent for Aromatic Primary Amines], 5G | Labscoop [labscoop.com]
- 4. 1,2-BIS[(DIMETHYLAMINO)DIMETHYLSILYL]ETHANE | 91166-50-6 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
